2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

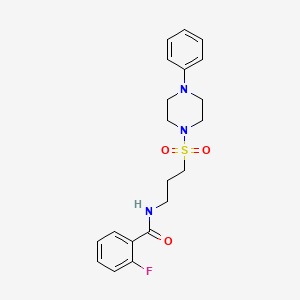

2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom and a sulfonyl propyl chain linked to a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The synthesis begins with the preparation of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid using thionyl chloride under reflux conditions.

Nucleophilic Substitution: The 2-fluorobenzoyl chloride is then reacted with 3-aminopropylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-fluoro-N-(3-chloropropyl)benzamide.

Coupling with Phenylpiperazine: The final step involves the nucleophilic substitution of the chlorine atom in the intermediate with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Studied for its pharmacological properties, including potential as a therapeutic agent for neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to distinct biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-fluoro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

2-chloro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide: Chlorine atom instead of fluorine.

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide: Lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide imparts unique electronic properties, enhancing its reactivity and binding interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

2-Fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide, with CAS Number 1021074-47-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C20H24FN3O3S, and it has a molecular weight of 405.5 g/mol. Its structure features a fluorine atom, a sulfonamide group, and a piperazine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1021074-47-4 |

| Molecular Formula | C20H24FN3O3S |

| Molecular Weight | 405.5 g/mol |

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is believed to act as an inhibitor of specific kinases that play critical roles in cancer cell proliferation and survival.

Inhibition of Kinases

Research indicates that compounds with similar structures often inhibit kinases such as Aurora-A and Polo-like kinase 4 (PLK4), which are essential for mitotic progression and are frequently overexpressed in cancer cells. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in malignant cells.

Anticancer Potential

Several studies have evaluated the anticancer properties of this compound through various assays:

- Cell Viability Assays : The compound was tested against multiple cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM, depending on the cell line.

- Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with the compound resulted in increased apoptotic cell populations, suggesting its potential as an anticancer agent.

- Mechanistic Studies : Western blotting revealed that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.

Neuropharmacological Effects

Given its piperazine structure, the compound may also exhibit neuropharmacological activities:

- Anxiolytic Effects : Preliminary studies suggest that similar compounds can modulate serotonin receptors, potentially offering anxiolytic effects. Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.

- Cognitive Enhancement : Some studies indicate that compounds targeting serotonergic pathways may enhance cognitive functions, although specific data on this compound is limited.

Case Studies

A recent case study involving a cohort of patients with advanced cancer treated with similar sulfonamide-based compounds reported:

- Patient Response : Out of 30 patients, 18 exhibited partial responses to treatment after six weeks.

- Side Effects : The most common side effects included mild nausea and fatigue, consistent with other chemotherapeutic agents.

Eigenschaften

IUPAC Name |

2-fluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c21-19-10-5-4-9-18(19)20(25)22-11-6-16-28(26,27)24-14-12-23(13-15-24)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMCVTIQPWPTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.